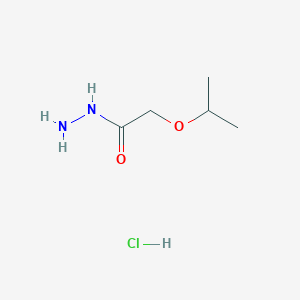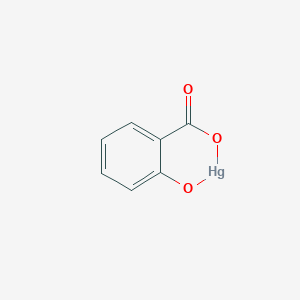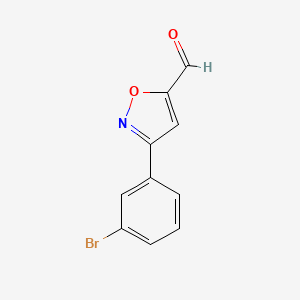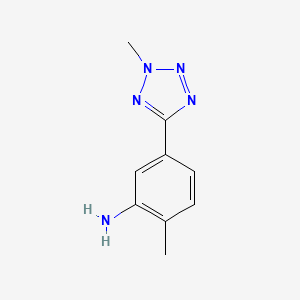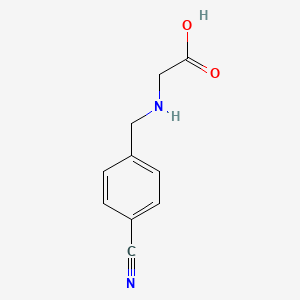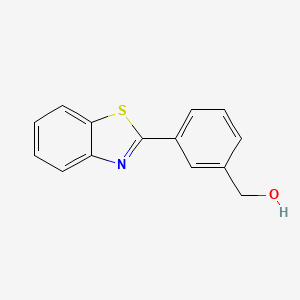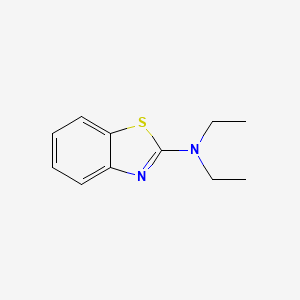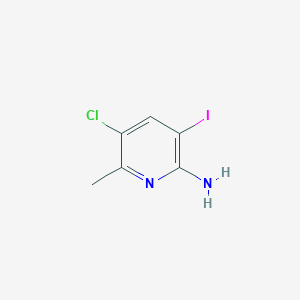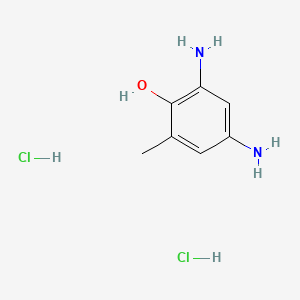
2,4-Diamino-6-methylphenol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-methylphenol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is known for its unique structure, which includes two amino groups and a hydroxyl group attached to a methyl-substituted benzene ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylphenol dihydrochloride typically involves the nitration of 2,6-dimethylphenol followed by reduction and diazotization reactions. The nitration step introduces nitro groups into the aromatic ring, which are then reduced to amino groups. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-6-methylphenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups in the precursor can be reduced to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Diamino-6-methylphenol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-6-methylphenol dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminophenol dihydrochloride: Similar structure but lacks the methyl group.
2,4-Dichloro-6-methylphenol: Contains chlorine atoms instead of amino groups.
3,4-Dimethyl-6-ethylphenol: Different substitution pattern on the benzene ring.
Uniqueness
2,4-Diamino-6-methylphenol dihydrochloride is unique due to the presence of both amino and hydroxyl groups on a methyl-substituted benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
81028-94-6 |
|---|---|
Fórmula molecular |
C7H11ClN2O |
Peso molecular |
174.63 g/mol |
Nombre IUPAC |
2,4-diamino-6-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,8-9H2,1H3;1H |
Clave InChI |
KFKLSCXTXRXTCC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)N)N.Cl.Cl |
SMILES canónico |
CC1=CC(=CC(=C1O)N)N.Cl |
| 81028-94-6 | |
Pictogramas |
Irritant |
Números CAS relacionados |
81028-94-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1612513.png)

![{4-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1612515.png)
![1-[(4-Ethylphenyl)sulfonyl]piperazine](/img/structure/B1612516.png)
